molecular formula C12H13BrO2 B6218949 6'-bromo-2',3'-dihydrospiro[1,5-dioxane-3,1'-indene] CAS No. 2751620-57-0

6'-bromo-2',3'-dihydrospiro[1,5-dioxane-3,1'-indene]

Cat. No.: B6218949
CAS No.: 2751620-57-0
M. Wt: 269.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6’-bromo-2’,3’-dihydrospiro[1,5-dioxane-3,1’-indene] is a chemical compound with the molecular formula C12H13BrO2. This compound is characterized by its unique spiro structure, which includes a bromine atom and a dioxane ring fused to an indene moiety. The presence of the bromine atom and the spiro configuration imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 6’-bromo-2’,3’-dihydrospiro[1,5-dioxane-3,1’-indene] typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor indene compound followed by the formation of the spiro dioxane ring. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The formation of the spiro ring may involve the use of acetalization reactions under acidic conditions.

Chemical Reactions Analysis

6’-bromo-2’,3’-dihydrospiro[1,5-dioxane-3,1’-indene] can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to remove the bromine atom.

    Acetalization and Hydrolysis: The dioxane ring can participate in acetalization reactions, and under acidic or basic conditions, it can be hydrolyzed to form the corresponding diol.

Common reagents used in these reactions include N-bromosuccinimide for bromination, lithium aluminum hydride for reduction, and various acids or bases for hydrolysis and acetalization.

Scientific Research Applications

6’-bromo-2’,3’-dihydrospiro[1,5-dioxane-3,1’-indene] has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new spiro compounds with potential biological activity.

    Biology and Medicine: The compound’s unique structure makes it a candidate for studying its interactions with biological molecules, potentially leading to the discovery of new drugs or therapeutic agents.

    Industry: While not widely used in industrial applications, it may serve as a precursor for the synthesis of more complex molecules used in various chemical processes.

Mechanism of Action

The mechanism by which 6’-bromo-2’,3’-dihydrospiro[1,5-dioxane-3,1’-indene] exerts its effects depends on the specific reactions it undergoes. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The spiro structure may also influence the compound’s reactivity and interactions with other molecules, potentially affecting its binding to biological targets and pathways .

Comparison with Similar Compounds

Similar compounds to 6’-bromo-2’,3’-dihydrospiro[1,5-dioxane-3,1’-indene] include other spiro compounds with different substituents or ring structures. For example:

    6’-chloro-2’,3’-dihydrospiro[1,5-dioxane-3,1’-indene]: Similar structure but with a chlorine atom instead of bromine.

    2’,3’-dihydrospiro[1,5-dioxane-3,1’-indene]:

Properties

CAS No.

2751620-57-0

Molecular Formula

C12H13BrO2

Molecular Weight

269.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.